molecular formula C5H9N3O2S B14711667 Acetoacetic acid, 3-(thiosemicarbazone) CAS No. 18465-43-5

Acetoacetic acid, 3-(thiosemicarbazone)

Cat. No.: B14711667
CAS No.: 18465-43-5
M. Wt: 175.21 g/mol
InChI Key: OHJLLZVFYGLVJE-XVNBXDOJSA-N
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Description

Acetoacetic acid, 3-(thiosemicarbazone) is a derivative of thiosemicarbazone, a class of compounds known for their diverse biological activities and pharmacological properties. Thiosemicarbazones are synthesized by the reaction of thiosemicarbazide with aldehydes and ketones.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetoacetic acid, 3-(thiosemicarbazone) can be synthesized through the reaction of acetoacetic acid with thiosemicarbazide. The reaction typically involves mixing acetoacetic acid with thiosemicarbazide in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for acetoacetic acid, 3-(thiosemicarbazone) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Acetoacetic acid, 3-(thiosemicarbazone) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetoacetic acid, 3-(thiosemicarbazone) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electrochemical properties.

    Biology: Studied for its enzyme inhibition properties, particularly against enzymes involved in metabolic pathways.

    Medicine: Investigated for its anti-cancer, anti-microbial, and anti-fungal activities. It has shown potential in inhibiting the growth of cancer cells and various pathogens.

    Industry: Utilized in the development of sensors and other analytical tools due to its electrochemical properties.

Mechanism of Action

The mechanism of action of acetoacetic acid, 3-(thiosemicarbazone) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways, leading to the death of cancer cells or pathogens. Additionally, the compound’s ability to chelate metal ions plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Thiosemicarbazide: The parent compound used in the synthesis of thiosemicarbazones.

    Benzaldehyde thiosemicarbazone: Another thiosemicarbazone derivative with similar biological activities.

    Pyridine-2-carbaldehyde thiosemicarbazone: Known for its anti-cancer and anti-microbial properties.

Uniqueness

Acetoacetic acid, 3-(thiosemicarbazone) is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potent enzyme inhibition make it a valuable compound in various research fields .

Properties

CAS No.

18465-43-5

Molecular Formula

C5H9N3O2S

Molecular Weight

175.21 g/mol

IUPAC Name

(3E)-3-(carbamothioylhydrazinylidene)butanoic acid

InChI

InChI=1S/C5H9N3O2S/c1-3(2-4(9)10)7-8-5(6)11/h2H2,1H3,(H,9,10)(H3,6,8,11)/b7-3+

InChI Key

OHJLLZVFYGLVJE-XVNBXDOJSA-N

Isomeric SMILES

C/C(=N\NC(=S)N)/CC(=O)O

Canonical SMILES

CC(=NNC(=S)N)CC(=O)O

Origin of Product

United States

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